molecular formula C11H21N3O3 B1391459 tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate CAS No. 1309447-19-5

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate

Cat. No. B1391459
CAS RN: 1309447-19-5
M. Wt: 243.3 g/mol
InChI Key: XZCPIKZHYXKFQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including acylation, sulfonation, and substitution . For instance, a related compound, “tert-butyl 4- (2-hydroxyethyl)-4- (pyrrolidin-1-yl)-piperidine-1-carboxylate”, was synthesized via a Reformatsky-type reaction of iminium salt followed by Red-Al reduction .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The optimized structure was also compared with the crystal structure determined using single-crystal X-ray diffraction (XRD), and the results were consistent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and involve multiple steps. For instance, the synthesis of “tert-butyl 4- (2-hydroxyethyl)-4- (pyrrolidin-1-yl)-piperidine-1-carboxylate” involved a Reformatsky-type reaction of iminium salt followed by Red-Al reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “tert-Butyl 2- (pyridin-3-yl)piperidine-1-carboxylate” has been described in terms of its structure, chemical names, and physical and chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : This compound and its derivatives serve as intermediates in synthesizing biologically active compounds, such as crizotinib (Kong et al., 2016) and Vandetanib (Wang et al., 2015).
  • Structural Analysis : X-ray studies have provided insights into the molecular structure of tert-butyl piperidine-1-carboxylate derivatives, revealing details like axial orientation of side chains and hydrogen bonding in crystal structures (Didierjean et al., 2004).

Biomedical Research

  • Intermediate in Medicinal Chemistry : Various derivatives of tert-butyl piperidine-1-carboxylate are used to synthesize biologically active alkaloids and potential therapeutic agents (Passarella et al., 2005).
  • Biological Activities : Certain tert-butyl piperidine-1-carboxylate derivatives have been evaluated for activities like antibacterial and anthelmintic effects, offering insights into potential therapeutic applications (Sanjeevarayappa et al., 2015).

Chemical Synthesis Advancements

  • Novel Synthetic Routes : Research has explored various synthetic routes and methodologies for tert-butyl piperidine-1-carboxylate derivatives, enhancing the efficiency of producing these compounds for research and industrial applications (Moskalenko & Boev, 2014).

Material Science and Engineering

  • Structural Applications : The study of the molecular structure of tert-butyl piperidine-1-carboxylate derivatives contributes to a better understanding of material properties, such as crystal packing and molecular interactions, which is crucial in material science (Moriguchi et al., 2014).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For example, “Tert-butyl 2- (2-hydroxyethyl)piperidine-1-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCPIKZHYXKFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
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tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
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tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
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tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
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tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate

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